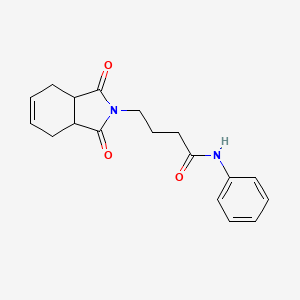![molecular formula C21H21N7 B5959878 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B5959878.png)
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that features a unique combination of pyridine, pyrimidine, pyrrole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines . The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction conditions are mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using non-toxic reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are known for their diverse pharmacological activities.
Uniqueness
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
IUPAC Name |
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7/c1-2-10-22-20(9-1)28-19-8-3-7-18(17(19)15-26-28)25-14-16-6-4-13-27(16)21-23-11-5-12-24-21/h1-2,4-6,9-13,15,18,25H,3,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYFJHKCNDOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=CN4C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(4-Ethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5959795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5959802.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5959810.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5959814.png)
![N-methyl-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B5959826.png)
![1-{4-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]phenyl}imidazolidine-2,4-dione](/img/structure/B5959839.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5959853.png)
![2-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5959863.png)
![N,5-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5959871.png)

![6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5959881.png)
![5-(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-N-propyl-2-thiophenecarboxamide](/img/structure/B5959897.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B5959898.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5959904.png)
